N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
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Overview
Description
N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is a fluorinated organic compound. The presence of the trifluoroethyl group imparts unique properties to the molecule, making it valuable in various fields such as medicinal chemistry, organic synthesis, and materials science. Fluorinated compounds are known for their enhanced metabolic stability, lipophilicity, and ability to interact with biological targets, which makes them attractive for drug development and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine typically involves the reaction of N-methylpyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyrrolidine derivatives .
Scientific Research Applications
N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to interact with biological targets and enhance the metabolic stability of drug molecules.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including fluorinated compounds with potential biological activity.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine
- N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride
Uniqueness
N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is unique due to its specific structural features, such as the presence of the trifluoroethyl group and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H13F3N2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H13F3N2/c1-11-6-2-3-12(4-6)5-7(8,9)10/h6,11H,2-5H2,1H3 |
InChI Key |
UVTWBGPRVADILT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)CC(F)(F)F |
Origin of Product |
United States |
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